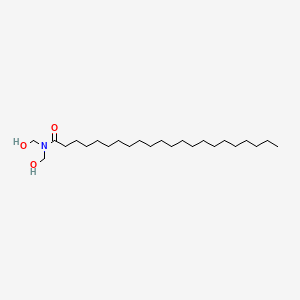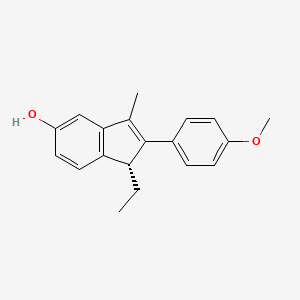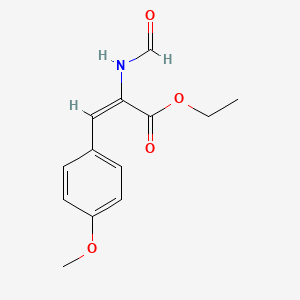
N,N-Bis(hydroxymethyl)docosanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Bis(hydroxymethyl)docosanamide is a chemical compound with the molecular formula C24H49NO3 It is characterized by the presence of two hydroxymethyl groups attached to a docosanamide backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Bis(hydroxymethyl)docosanamide typically involves the reaction of docosanamide with formaldehyde under basic conditions. The reaction proceeds through the formation of an intermediate, which subsequently undergoes hydroxymethylation to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
N,N-Bis(hydroxymethyl)docosanamide can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form carboxylic acids.
Reduction: The amide group can be reduced to form amines.
Substitution: The hydroxymethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as halides or alkoxides can be employed in substitution reactions.
Major Products Formed
Oxidation: Formation of docosanoic acid derivatives.
Reduction: Formation of N,N-bis(hydroxymethyl)docosanamine.
Substitution: Formation of substituted docosanamide derivatives.
Wissenschaftliche Forschungsanwendungen
N,N-Bis(hydroxymethyl)docosanamide has found applications in various scientific research fields:
Chemistry: Used as a building block for the synthesis of complex molecules.
Biology: Investigated for its potential as a surfactant and its interactions with biological membranes.
Medicine: Explored for its antimicrobial properties and potential use in drug delivery systems.
Industry: Utilized in the formulation of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N,N-Bis(hydroxymethyl)docosanamide involves its interaction with molecular targets such as enzymes and cell membranes. The hydroxymethyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the long hydrophobic chain of docosanamide allows it to integrate into lipid bilayers, affecting membrane properties and cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N,N-Bis(hydroxymethyl)octadecanamide
- N,N-Bis(hydroxymethyl)hexadecanamide
- N,N-Bis(hydroxymethyl)dodecanamide
Uniqueness
N,N-Bis(hydroxymethyl)docosanamide stands out due to its longer hydrophobic chain, which imparts unique properties such as enhanced membrane integration and stability. This makes it particularly suitable for applications requiring robust interactions with lipid bilayers and other hydrophobic environments.
Eigenschaften
CAS-Nummer |
94133-93-4 |
|---|---|
Molekularformel |
C24H49NO3 |
Molekulargewicht |
399.7 g/mol |
IUPAC-Name |
N,N-bis(hydroxymethyl)docosanamide |
InChI |
InChI=1S/C24H49NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-24(28)25(22-26)23-27/h26-27H,2-23H2,1H3 |
InChI-Schlüssel |
ZTEZOZYPRLUDGM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCCCCC(=O)N(CO)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















